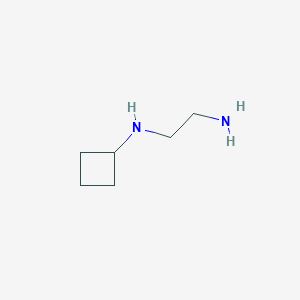

N-(2-aminoethyl)cyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-cyclobutylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-4-5-8-6-2-1-3-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQYKRGHTOZSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Aminoethyl Cyclobutanamine and Its Derivatives

Strategies for Cyclobutane (B1203170) Ring Formation

The formation of the cyclobutane core is a critical step in the synthesis of N-(2-aminoethyl)cyclobutanamine. Various methods have been developed to construct this strained four-membered ring, with [2+2] cycloaddition reactions being a prominent approach.

[2+2] Cycloaddition Reactions Involving Keteniminium Intermediates

[2+2] cycloaddition reactions are powerful tools for the synthesis of cyclobutane rings. nih.gov A particularly effective variation involves the use of keteniminium ions as reactive intermediates. These species can be generated in situ from tertiary amides and react with alkenes to form cyclobutane structures. nih.govthieme-connect.com The reaction's stereoselectivity can be influenced by the substituent on the nitrogen atom of the keteniminium ion. thieme-connect.com

Theoretical studies, including density functional theory (DFT) calculations, have provided insights into the mechanism of intramolecular [2+2] cycloadditions of ene-keteniminium ions. pku.edu.cn These studies have shown that the reaction can be controlled kinetically, thermodynamically, or dynamically, and that the tethers and substituents on the alkene play crucial roles in determining the regiochemical outcome. pku.edu.cn This understanding has enabled the prediction and experimental realization of previously rare cross [2+2] cycloaddition products. pku.edu.cn

A notable example is the intramolecular [2+2] cycloaddition of a keteniminium salt, which proceeds to form a cyclobutane-fused system. acs.org These reactions often exhibit high chemo-, regio-, diastereo-, and enantioselectivity, making them valuable for constructing complex, unsymmetrical cyclobutanes. nih.gov

Alternative Cyclization Approaches for Substituted Cyclobutanes

While [2+2] cycloadditions are prevalent, other methods for forming substituted cyclobutanes exist. These alternative approaches offer different pathways to access diverse cyclobutane derivatives.

One such method involves the tandem reaction of 1,4-diyn-3-ols and anhydrides, which yields fully substituted cyclobutanes with high regio- and stereoselectivity under mild conditions. acs.org Another approach is the copper-catalyzed conjugate silylation of cyclobutenone derivatives, which allows for the synthesis of 3-silyl-substituted cyclobutanones. nih.gov

Furthermore, cyclobutane-derived diamines have been synthesized using classical malonate alkylation chemistry to construct the cyclobutane ring. enamine.net Additionally, a contractive synthesis of multisubstituted cyclobutanes from pyrrolidines has been developed, proceeding through a radical pathway mediated by iodonitrene chemistry. nih.gov

A variety of other methods for cyclobutane synthesis have been reported, including:

Ruthenium-catalyzed visible-light-mediated [2+2] enone cycloadditions. organic-chemistry.org

Palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones. organic-chemistry.org

A rhodium-catalyzed ring expansion of a cyclopropyl (B3062369) N-tosylhydrazone to form monosubstituted cyclobutenes. organic-chemistry.org

These diverse strategies provide a robust toolkit for chemists to synthesize a wide array of substituted cyclobutanes, which can then be further functionalized to produce compounds like this compound.

Introduction and Functionalization of the N-(2-aminoethyl) Moiety

Once the cyclobutane ring is in place, the next critical phase is the introduction and elaboration of the N-(2-aminoethyl) side chain. This involves carefully planned amination and alkylation steps, often requiring the use of protecting groups to ensure selectivity.

Amination and Alkylation Protocols for Side Chain Elaboration

The introduction of the aminoethyl group onto the cyclobutane core can be achieved through various amination and alkylation protocols. For instance, the deconjugative α-alkylation of α,β-unsaturated aldehydes, promoted by a synergistic effect between tBuOK and NaH, provides an efficient route to introduce alkyl chains. nih.gov The resulting β,γ-unsaturated aldehyde can be further transformed, offering a pathway to construct the desired side chain.

Another relevant transformation is the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles, including carbamates and sulfonamides, under acidic conditions to yield substituted 2-aminocyclobutanone derivatives. luc.edu N-methyl benzylcarbamate has been shown to react efficiently to produce the corresponding N-methylated 2-aminocyclobutanone. luc.edu

The palladium-catalyzed enantioselective α-alkylation of cyclobutanones represents a significant advancement, allowing for the formation of all-carbon α-quaternary cyclobutanones. nih.gov This method is notable for its tolerance of the ring strain in cyclobutanones. nih.gov

Protecting Group Strategies for Selective Synthesis

The selective synthesis of this compound and its derivatives heavily relies on the use of protecting groups to mask reactive functional groups, particularly amines. numberanalytics.com The choice of protecting group is critical and depends on the specific reaction conditions. numberanalytics.com

Commonly used amine protecting groups include:

tert-Butyloxycarbonyl (Boc): This group is widely used and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). numberanalytics.commasterorganicchemistry.com

Carbobenzyloxy (Cbz): This group is often removed by hydrogenolysis. libretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This base-labile protecting group is frequently employed in solid-phase peptide synthesis and is removed with a base like piperidine. numberanalytics.comlibretexts.org

Sulfonamides: These can be formed by reacting an amine with a sulfonyl chloride and are typically cleaved using strong acid and heat or dissolving metal reduction. youtube.com

Orthogonal protection is a key strategy in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. numberanalytics.com For example, a molecule containing both a Boc-protected amine and a Cbz-protected amine can be selectively deprotected at either site by choosing the appropriate cleavage conditions. This strategy is crucial for the sequential functionalization required to build the N-(2-aminoethyl) side chain.

The synthesis of orthogonally protected cyclobutane-1,2-diamine (B8145468) stereoisomers has been reported, demonstrating the feasibility of chemoselective manipulation of the amino groups. researchgate.net This level of control is essential for the precise construction of the target molecule.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Scaffolds

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound. The spatial arrangement of substituents on the cyclobutane ring and the specific connectivity of the side chain significantly impact the molecule's properties.

A general strategy for the diastereoselective and enantioselective synthesis of cyclobutanes with four different substituents has been developed. nih.gov This method involves a sequence of transition metal-catalyzed reactions, including a Rh(II)-catalyzed cyclopropanation, a Ag(I)-catalyzed regioselective and stereospecific ring expansion, and a Rh(I)-catalyzed conjugate addition. nih.gov

The [2+2] cycloaddition of terminal alkenes with allenoates allows for the rapid synthesis of 1,3-substituted cyclobutanes with high yield. organic-chemistry.orgacs.org This method is notable for its simplicity and scalability. acs.org Furthermore, a tandem amidation/aza-Michael addition protocol has been developed to produce trans-β-N-heterocyclic cyclobutane carboximides, which are valuable intermediates for further transformations. chemistryviews.org

The stereoselective synthesis of cyclobutanes can also be achieved through the contraction of readily available pyrrolidines, a process that proceeds stereospecifically via a radical pathway. nih.gov

The following table summarizes some of the key selective synthetic methods for cyclobutane derivatives:

| Method | Key Features | Selectivity | Reference(s) |

| [2+2] Cycloaddition of Keteniminium Intermediates | In situ generation of reactive intermediates. | Chemo-, Regio-, Diastereo-, and Enantioselective | nih.gov |

| Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides | Mild conditions, operational practicality. | High Regio- and Stereoselectivity | acs.org |

| [2+2] Cycloaddition of Alkenes with Allenoates | Rapid synthesis, high yield, robust conditions. | High Yield | organic-chemistry.orgacs.org |

| Pyrrolidine Contraction | Use of readily available starting materials. | Stereospecific | nih.gov |

| Tandem Amidation/Aza-Michael Addition | Access to trans-substituted cyclobutanes. | Trans-selective | chemistryviews.org |

Scalability and Efficiency Considerations in Synthetic Route Design

The economic and environmental viability of producing this compound and its derivatives on a large scale is critically dependent on the efficiency and scalability of the chosen synthetic pathway. Key factors influencing this include the availability and cost of starting materials, the number of synthetic steps, reaction yields, the ease of purification, and the nature of the reagents and catalysts employed.

A highly efficient and scalable approach for the synthesis of N-substituted cyclobutanamines, including the target compound, is through reductive amination . This method typically involves the reaction of a carbonyl compound, in this case, cyclobutanone (B123998), with an amine in the presence of a reducing agent. For the synthesis of this compound, a mono-protected ethylenediamine (B42938) derivative, such as N-Boc-ethylenediamine, is the preferred amine source to prevent unwanted side reactions.

Reductive Amination: Reaction of cyclobutanone with N-Boc-ethylenediamine to form the protected intermediate, N-(2-(Boc-amino)ethyl)cyclobutanamine.

Deprotection: Removal of the Boc protecting group to yield the final product, this compound.

Reductive Amination of Cyclobutanone

The reductive amination of ketones is a cornerstone of amine synthesis due to its versatility and the broad availability of starting materials. nih.govacs.org For large-scale production, the choice of reducing agent and catalyst is paramount. While various reducing agents can be used, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often favored in laboratory-scale synthesis due to its mildness and selectivity. masterorganicchemistry.comharvard.edu However, for industrial applications, catalytic hydrogenation using hydrogen gas (H₂) is often more cost-effective and generates less waste. nih.govacs.org

Transition-metal catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are commonly employed for this transformation. nih.govwikipedia.org The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), under a hydrogen atmosphere. The efficiency of this step is influenced by factors such as catalyst loading, hydrogen pressure, temperature, and reaction time. Optimization of these parameters is crucial to maximize the yield of the desired N-Boc protected intermediate and minimize the formation of byproducts.

Recent advancements have also explored the use of more sustainable and earth-abundant metal catalysts, such as those based on manganese, for N-alkylation reactions, which could offer more environmentally friendly and economical alternatives for large-scale synthesis in the future. nih.gov

Scalability of the Reductive Amination Step

The scalability of reductive amination reactions has been well-documented, with numerous examples of their application in the pharmaceutical and fine chemical industries. researchgate.netresearchgate.net The use of catalytic hydrogenation is particularly amenable to large-scale production due to the low cost of hydrogen gas and the ability to recycle the catalyst. Continuous flow reactors are also being increasingly utilized to improve the safety, efficiency, and scalability of hydrogenation reactions.

A significant consideration for scalability is the purification of the intermediate product. The use of a Boc-protected ethylenediamine simplifies the purification process as the protected amine is less polar and more readily separated from the reaction mixture by standard chromatographic techniques or crystallization.

Deprotection of the Boc Group

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). However, for large-scale operations, the use of more economical and less corrosive acids, such as hydrochloric acid (HCl) in an organic solvent or in water, is often preferred.

The efficiency of the deprotection step is generally high, with the primary challenge being the isolation and purification of the final diamine product, which is often a water-soluble and hygroscopic compound. Careful control of the work-up procedure, including pH adjustment and extraction, is necessary to obtain the product in high purity.

Alternative Synthetic Approaches

Another potential route involves the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This approach uses a catalyst to temporarily oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen for the reduction being supplied by the initial oxidation step. While this method is atom-economical, its application to the synthesis of this compound would require a suitable protected amino alcohol and further optimization for large-scale production.

Coordination Chemistry and Ligand Design Principles of N 2 Aminoethyl Cyclobutanamine Scaffolds

Fundamental Principles of Polyamine Coordination Chemistry

Polyamines are organic compounds containing two or more primary amino groups. Their ability to act as chelating ligands is a cornerstone of their coordination chemistry.

The enhanced stability of metal complexes containing polydentate ligands compared to those with analogous monodentate ligands is known as the chelate effect. libretexts.org This effect is primarily thermodynamic in origin. When a bidentate ligand like N-(2-aminoethyl)cyclobutanamine binds to a metal ion, it forms a five-membered ring, referred to as a chelate ring. libretexts.org

The formation of chelate complexes is significantly more favorable than the formation of complexes with a corresponding number of monodentate ligands. For instance, the equilibrium constant for the formation of the [Ni(en)3]2+ complex (where 'en' is the bidentate ligand ethylenediamine) is nearly ten orders of magnitude greater than that for the [Ni(NH3)6]2+ complex. libretexts.org This increased stability is largely due to a more favorable entropy change (ΔS°). The reaction of a hydrated metal ion with three bidentate ligands results in the displacement of six water molecules, leading to a net increase in the number of free molecules in the system and thus a positive entropy change. libretexts.org The enthalpy changes (ΔH°) for the formation of chelate and non-chelate complexes with similar donor atoms are often comparable. libretexts.org

The stability of these chelate rings can be influenced by several factors, including the size of the ring, with five- and six-membered rings being the most stable. byjus.com The presence of substituents on the ligand backbone or the donor atoms can also impact stability through steric hindrance.

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. wikipedia.org this compound is a bidentate ligand, meaning it has two nitrogen donor atoms that can coordinate to a metal center. libretexts.org This bidentate nature allows it to form a stable five-membered chelate ring with a metal ion. libretexts.orgbyjus.com

The coordination geometry of the resulting complex is determined by the coordination number of the metal ion and the steric constraints imposed by the ligands. For a bidentate ligand like this compound, common coordination numbers for transition metals are 4 and 6, leading to square planar or octahedral geometries, respectively. fiveable.me

For example, with a metal ion that favors a coordination number of 4, such as Pd(II) or Pt(II), two this compound ligands would coordinate to form a square planar complex. nih.gov In the case of a metal ion preferring a coordination number of 6, like Co(II) or Re(I), three ligands would bind to create an octahedral complex. biointerfaceresearch.comnih.gov The bulky cyclobutyl group on the this compound ligand can influence the arrangement of the ligands around the metal center, potentially leading to distorted geometries to minimize steric hindrance. fiveable.me

Metal Complexation Studies with this compound Analogues

The study of metal complexes with ligands analogous to this compound provides valuable insights into the coordination behavior of this scaffold. These studies often involve the synthesis of the complexes followed by their characterization using various spectroscopic and analytical techniques.

The synthesis of transition metal complexes with N,N'-disubstituted ethylenediamine (B42938) ligands, which are structural analogues of this compound, has been extensively studied.

Cobalt(II) Complexes: Cobalt(II) complexes with bidentate amine ligands are often synthesized by reacting a cobalt(II) salt, such as CoCl2·6H2O, with the ligand in a suitable solvent like ethanol (B145695) or water. biointerfaceresearch.com These reactions can yield complexes with varying stoichiometries, such as [Co(ligand)2Cl2] or [Co(ligand)3]2+. researchgate.net The resulting complexes typically exhibit octahedral geometry, which can be confirmed by UV-Vis spectroscopy and magnetic susceptibility measurements. biointerfaceresearch.comresearchgate.net For instance, high-spin Co(II) complexes in an octahedral environment are expected to have magnetic moments in the range of 4.7-5.2 B.M. nih.gov The coordination of the amine ligands can be confirmed by FT-IR spectroscopy, where a shift in the N-H stretching and bending vibrations is observed upon complexation. biointerfaceresearch.com

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes with bidentate N-donor ligands are of significant interest due to their potential applications. nih.gov The synthesis usually involves reacting a salt like K2PdCl4 or K2PtCl4 with the ligand in an aqueous or alcoholic solution. nih.gov These d8 metal ions typically form square planar complexes. nih.gov The characterization of these complexes is often carried out using techniques like 1H NMR, 13C NMR, and FT-IR spectroscopy. X-ray crystallography provides definitive structural information, including bond lengths and angles, confirming the square planar geometry. nih.gov For example, the crystal structure of a Pd(II) complex with a bidentate amine ligand showed a square-planar geometry with the two chloride ions in a cis position. nih.gov

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes with bidentate amine ligands are often synthesized from a starting material like [Re(CO)5Cl] or [NEt4]2[Re(CO)3Br3]. nih.govmdpi.com The reaction typically involves the substitution of three carbonyl or halide ligands with one bidentate amine and other ancillary ligands, often resulting in a facial (fac) arrangement of the three carbonyl groups. nih.gov These complexes are commonly characterized by IR spectroscopy, which shows characteristic strong C≡O stretching bands in the range of 1870–2020 cm-1. nih.govresearchgate.net NMR spectroscopy (1H and 13C) is also crucial for confirming the coordination of the ligand. researchgate.net The resulting complexes generally adopt a distorted octahedral geometry. nih.gov

Table 1: Representative Transition Metal Complexes with Analogous Bidentate Amine Ligands

| Metal Ion | Ligand Type | Typical Coordination Geometry | Key Characterization Techniques | Reference(s) |

| Co(II) | N,N'-disubstituted ethylenediamine | Octahedral | UV-Vis, Magnetic Susceptibility, FT-IR | biointerfaceresearch.comresearchgate.net |

| Pd(II) | Bidentate N-donor | Square Planar | 1H NMR, 13C NMR, X-ray Crystallography | nih.gov |

| Pt(II) | Bidentate N-donor | Square Planar | 1H NMR, 13C NMR, X-ray Crystallography | nih.gov |

| Re(I) | Bidentate amine | Distorted Octahedral | IR, 1H NMR, 13C NMR | nih.govresearchgate.net |

While the coordination chemistry of this compound analogues is dominated by transition metals, interactions with non-transition metals are also of interest. Main group metals, such as those from groups 1, 2, and 13, can also form complexes with polyamine ligands. The nature of these interactions is often more electrostatic compared to the covalent character observed with transition metals.

For instance, alkali and alkaline earth metal ions can form complexes with polyamine ligands, although the stability of these complexes is generally lower than that of their transition metal counterparts. The coordination is primarily driven by ion-dipole interactions between the metal cation and the lone pairs of the nitrogen atoms. The larger ionic radii and lower charge densities of many main group metals often lead to higher coordination numbers and more flexible coordination geometries. wikipedia.org The investigation of these interactions can be carried out using techniques like NMR spectroscopy in solution and X-ray crystallography in the solid state.

Advanced Spectroscopic Characterization in Coordination Chemistry

The characterization of coordination complexes, including those with this compound scaffolds, relies on a suite of advanced spectroscopic techniques to elucidate their structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR (e.g., 1H, 13C, 15N, and metal-specific nuclei like 195Pt) is a powerful tool for determining the structure of diamagnetic complexes in solution. Chemical shifts provide information about the electronic environment of the nuclei, while coupling constants can help deduce the connectivity of atoms. For paramagnetic complexes, such as many Co(II) species, NMR spectra are often broadened, but can still provide valuable structural information.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify the coordination of the ligand to the metal center. Shifts in the vibrational frequencies of the N-H and C-N bonds of the amino groups upon complexation are indicative of coordination. In the case of Re(I) carbonyl complexes, the number and position of the C≡O stretching bands in the IR spectrum are diagnostic of the facial or meridional geometry of the CO ligands. nih.govresearchgate.net

Electronic (UV-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge-transfer (CT) bands are typically observed. The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry. For example, the UV-Vis spectra of Co(II) complexes can help distinguish between tetrahedral and octahedral geometries. biointerfaceresearch.com For Re(I) complexes, intense metal-to-ligand charge transfer (MLCT) bands are often observed. researchgate.net

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. researchgate.net

Table 2: Spectroscopic Techniques for Characterizing Coordination Complexes

| Technique | Information Obtained | Applicability |

| NMR Spectroscopy | Solution structure, ligand conformation, connectivity | Primarily for diamagnetic complexes |

| IR/Raman Spectroscopy | Ligand coordination, functional groups, geometry (e.g., fac/mer isomers) | Most complexes |

| UV-Visible Spectroscopy | Electronic structure, d-d transitions, charge-transfer bands, coordination geometry | Transition metal complexes |

| X-ray Crystallography | Solid-state structure, bond lengths and angles, absolute configuration | Crystalline solids |

| Mass Spectrometry | Molecular weight, composition, stoichiometry | Most complexes |

N 2 Aminoethyl Cyclobutanamine As a Key Structural Motif in Advanced Organic Synthesis and Materials Science

Role in Functional Polymeric Materials and Networks

Extensive research into the applications of N-(2-aminoethyl)cyclobutanamine in the development of functional polymeric materials has yet to yield specific data on its integration into polyimine and polyurethane systems, its use in silane-based materials, or its function as a crosslinking agent. Scientific literature, to date, does not provide explicit examples or detailed studies on the behavior and properties of polymers derived from this specific diamine.

Integration into Polyimine and Polyurethane Systems

While primary and secondary amines are fundamental reactants in the formation of polyimines and polyurethanes, no specific studies detailing the incorporation of this compound into these polymer backbones are currently available. The synthesis of polyimines typically involves the condensation reaction of a diamine with a dialdehyde (B1249045) or diketone, and polyurethane synthesis involves the addition reaction of a diol or diamine with a diisocyanate. However, the specific reaction kinetics, and the thermal and mechanical properties of polymers derived from this compound have not been documented.

Application in Silane-Based Materials and Surface Modification

The modification of surfaces using amino-functional silanes is a well-established technique to enhance adhesion and introduce reactive sites. Aminosilanes are known to form covalent bonds with inorganic substrates and can interact with polymer matrices. nih.govresearchgate.net For instance, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane has been studied for its role in modifying silicone coatings. mdpi.commdpi.com However, there is no available research on the use of a silanized derivative of this compound for surface modification or as a coupling agent.

Crosslinking Agents in Polymer Design

Diamines are frequently employed as crosslinking agents to create network polymers with enhanced mechanical strength and thermal stability. For example, N-(2-aminoethyl)maleimide is a known thiol-reactive cross-linking agent. caymanchem.com Another compound, tris(2-aminoethyl)amine, is utilized as a crosslinking agent in the synthesis of polyimine networks. wikipedia.org Despite the presence of two amine groups in this compound, which would theoretically allow it to function as a crosslinker, no published studies have demonstrated or characterized its use for this purpose in polymer design.

Synthetic Applications in Complex Molecule Assembly

The unique structural motif of a cyclobutane (B1203170) ring coupled with an ethylamine (B1201723) side chain suggests potential for this compound as a building block in the synthesis of complex molecules. However, its specific applications in the synthesis of bioactive compounds and advanced heterocyclic structures are not documented in the current body of scientific literature.

Building Block for Bioactive Compound Synthesis

Cyclobutane-containing natural products often exhibit interesting biological activities. researchgate.net The synthesis of such compounds is a significant area of research. nih.govnih.gov While various cyclobutane derivatives are utilized as scaffolds in medicinal chemistry, there are no specific examples of this compound being used as a key building block in the synthesis of known bioactive compounds.

Precursor for Advanced Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are of great interest in medicinal chemistry due to their prevalence in pharmaceuticals. nih.gov The primary and secondary amine functionalities of this compound make it a potential precursor for the synthesis of various heterocyclic systems. However, a review of the available literature does not reveal any instances where this specific compound has been utilized to construct advanced heterocyclic frameworks.

Supramolecular Chemistry and Molecular Recognition

The dual amine functionalities and the distinct stereochemistry of the cyclobutane ring in this compound position it as a versatile component for the construction of complex supramolecular architectures.

The self-assembly of molecules into discrete, stable structures is a cornerstone of supramolecular chemistry. The defined bond angles and puckered conformation of the cyclobutane ring can enforce specific orientations in larger assemblies. When incorporated into larger molecular frameworks, the this compound motif can be envisioned to direct the formation of molecular capsules and cages.

For instance, through covalent linkage of two this compound units to rigid aromatic spacers, it is plausible to construct macrocyclic hosts. The cyclobutane rings would act as rigid cornerstones, while the ethylenediamine (B42938) portions could provide convergent hydrogen bonding sites for guest encapsulation. The chirality of substituted cyclobutane derivatives could also be exploited to introduce stereochemical control in the formation of these capsules, leading to enantioselective recognition of guest molecules. mdpi.com

The formation of such supramolecular structures can often be followed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS), which can confirm the formation of the desired assembly and probe its stability.

Table 1: Hypothetical Self-Assembled Structures Incorporating this compound

| Structure Type | Key Interactions | Potential Application |

|---|---|---|

| Dimeric Capsule | Hydrogen bonding, π-π stacking | Encapsulation of small molecules |

| Molecular Cage | Covalent bonds, metal coordination | Catalysis, guest sequestration |

The ethylenediamine moiety of this compound is a well-established motif for engaging in host-guest interactions. nih.govrsc.org It can act as a hydrogen bond donor and acceptor, and its nitrogen atoms can be protonated to interact with anionic guests. This dual nature allows for the participation in intricate self-assembly processes.

Self-assembly driven by these interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture would be dependent on the substitution pattern of the cyclobutane ring and the nature of the interacting guest molecules.

Catalytic Applications of this compound Derived Systems

The presence of two amine groups with different steric and electronic environments makes this compound an attractive scaffold for the development of novel catalysts.

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical transformations. nih.govcam.ac.uk Proline and its derivatives, which contain a secondary amine, are among the most successful organocatalysts, particularly in asymmetric aldol (B89426) and Michael reactions. youtube.com The secondary amine of the cyclobutanamine ring in this compound could similarly participate in enamine and iminium ion catalysis.

By reacting with a carbonyl compound, the secondary amine can form a nucleophilic enamine intermediate, which can then react with an electrophile. The chirality of a substituted cyclobutane ring could be transferred to the transition state, inducing enantioselectivity in the final product. The primary amine of the ethylenediamine chain could act as an internal co-catalyst, for example, by activating the electrophile through hydrogen bonding.

Table 2: Potential Organocatalytic Reactions Catalyzed by this compound Derivatives

| Reaction Type | Role of Catalyst | Expected Outcome |

|---|---|---|

| Aldol Reaction | Enamine formation | Asymmetric C-C bond formation |

| Michael Addition | Enamine formation | Enantioselective conjugate addition |

The efficiency of such a catalyst would likely be influenced by the substituents on the cyclobutane ring, which could be tuned to optimize reactivity and selectivity.

The ethylenediamine motif is a classic bidentate ligand in coordination chemistry, forming stable chelate complexes with a wide range of metal ions. rsc.orgnih.govnih.gov this compound can act as a bidentate N,N'-ligand, coordinating to a metal center through both the primary and secondary amine groups. The resulting five-membered chelate ring is a common and stable arrangement in coordination chemistry.

The cyclobutane ring would introduce steric bulk and a specific conformational constraint on the ligand backbone. This can have a profound impact on the geometry of the resulting metal complex and, consequently, on its catalytic activity and selectivity. For example, in reactions such as transfer hydrogenation or asymmetric synthesis, the chiral environment created by a substituted cyclobutane ligand could lead to high enantioselectivities. researchgate.net

The synthesis of such metal complexes would typically involve the reaction of this compound with a suitable metal precursor. The resulting complexes could be characterized by techniques such as X-ray crystallography to determine their precise three-dimensional structure.

Table 3: Potential Metal Complexes and Their Catalytic Applications

| Metal Center | Potential Ligand Coordination | Catalytic Application |

|---|---|---|

| Ruthenium(II) | Bidentate (N,N') | Transfer Hydrogenation |

| Rhodium(I) | Bidentate (N,N') | Asymmetric Hydroformylation |

| Copper(II) | Bidentate (N,N') | Lewis Acid Catalysis |

The modular nature of this compound, allowing for modification of both the cyclobutane and ethylenediamine parts, provides a platform for the rational design of new and efficient metal-based catalysts.

Mechanistic and Structure Activity Relationship Sar Investigations in Biological Systems in Vitro Focus

Rational Design Principles for Bioactive N-(2-aminoethyl)cyclobutanamine Derivatives

The rational design of bioactive molecules is a cornerstone of modern drug discovery, aiming to optimize the interaction of a compound with its biological target. researchgate.netmdpi.com For this compound derivatives, design principles often revolve around modifying the cyclobutane (B1203170) ring and the aminoethyl side chain to enhance potency, selectivity, and other desirable pharmacological properties. nih.govnih.gov

A key principle involves the introduction of conformational constraints. The cyclobutane moiety itself imparts a degree of rigidity compared to more flexible aliphatic chains. Further constraining the side chain's mobility can lead to more specific interactions with a target protein, potentially increasing efficacy. nih.gov This can be achieved by introducing substituents on the cyclobutane ring or by incorporating the aminoethyl side chain into a larger, more rigid ring system.

Another design strategy is the application of bioisosteric replacements. scilit.com This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the goal of improving the compound's biological activity. For instance, replacing a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic stability of the molecule without significantly changing its size.

Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies play a crucial role in the rational design process. mdpi.com These methods help in understanding how different structural features of the this compound derivatives influence their biological activity, thereby guiding the synthesis of more potent and selective compounds. mdpi.com

Molecular Interactions with Defined Biological Targets

Understanding how this compound derivatives interact with their biological targets at a molecular level is fundamental to elucidating their mechanism of action. These interactions can range from enzyme inhibition and receptor binding to interactions with nucleic acids.

Enzyme Inhibition Mechanisms and Kinetics (e.g., Kinase Inhibition)

Enzyme inhibitors are crucial tools in biochemistry and pharmacology. youtube.comyoutube.com They can act through various mechanisms, which are often studied using kinetic analyses. youtube.comyoutube.comnih.gov

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for the same active site on the enzyme. libretexts.org The presence of a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme, but the maximum velocity (Vmax) remains unchanged at sufficiently high substrate concentrations. youtube.com

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). youtube.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vmax is decreased, while the Km remains unchanged. youtube.com

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. youtube.com This leads to a decrease in both Vmax and Km. youtube.comyoutube.com

Kinase inhibitors are a significant class of drugs, particularly in oncology. nih.gov Derivatives of this compound could potentially be designed to act as kinase inhibitors. For example, the 2-aminothiazole (B372263) scaffold has been successfully used as a template for developing potent kinase inhibitors like dasatinib. nih.gov The design of such inhibitors often involves creating a molecule that can fit into the ATP-binding pocket of the kinase, forming key hydrogen bonds and other non-covalent interactions. nih.govnih.gov

| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |

| Competitive | Unchanged | Increases | Active Site |

| Non-competitive | Decreases | Unchanged | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

Receptor Binding and Ligand-Protein Interaction Profiling

The interaction of a ligand with its receptor is a critical event in many signaling pathways. nih.gov The affinity and selectivity of this binding are key determinants of the ligand's biological effect. nih.gov

Receptor binding assays are used to measure the affinity of a ligand for a particular receptor. For instance, radioligand binding assays can determine the dissociation constant (Kd) or the inhibition constant (Ki) of a compound, providing a quantitative measure of its binding potency. nih.gov

The structure of this compound derivatives can be modified to target specific receptor subtypes. For example, in a series of 5-(2-aminoethyl)carbostyril derivatives, modifications to the aminoethyl side chain and hydroxylation of the carbostyril ring were found to enhance potency at D-2 dopamine (B1211576) receptors. nih.gov The most potent compound in this series was approximately three times more effective than dopamine in D-2 receptor tests. nih.gov

| Compound | Target Receptor | Effect |

| 5-(2-aminoethyl)-8-hydroxycarbostyril | D-1 Dopamine Receptor | Measurable activation |

| 8-hydroxy-5-[2-[[2-(4-hydroxyphenyl)ethyl]-n-propylamino]ethyl]carbostyril | D-2 Dopamine Receptor | ~3 times more effective than dopamine |

Nucleic Acid Binding and Conformational Perturbation (e.g., RNA Interactions)

Beyond proteins, small molecules can also interact with nucleic acids like DNA and RNA, influencing their structure and function. nih.gov The interaction of small molecules with RNA is a growing area of research, with the potential to develop drugs that target RNA viruses or modulate gene expression at the RNA level. nih.govnih.gov

Peptide nucleic acids (PNAs), which have a peptide-like backbone, are known to bind to DNA and RNA with high affinity and specificity. nih.gov The traditional PNA backbone is composed of N-(2-aminoethyl)glycine units. nih.gov Incorporating cyclic constraints, such as a cyclopentane (B165970) ring, into the PNA backbone has been shown to pre-organize the structure for duplex formation, leading to enhanced binding affinity for DNA. nih.gov This principle could potentially be applied to this compound derivatives to design novel nucleic acid binding agents.

The interaction between a small molecule and RNA can lead to conformational changes in the RNA, which can either stabilize or destabilize its structure. nih.gov For example, in retroviruses, the interaction between the nucleocapsid (NC) protein and viral RNA is crucial for the structural stability of the virus particle. nih.gov Small molecules that can mimic or disrupt these interactions could have antiviral activity.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

SAR studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the structure of this compound and evaluating the effects of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity. ncku.edu.tw

Influence of Substituents on Potency and Selectivity at the Molecular Level

The nature and position of substituents on the this compound scaffold can have a profound impact on its biological activity. researchgate.net

For example, in a study of 2-aminopyridine-based inhibitors of neuronal nitric oxide synthase (nNOS), functionalizing the amine tail with lipophilic aliphatic groups was found to be crucial for isoform selectivity. nih.gov Specifically, an N,N-dimethylamino tail group resulted in excellent potency and selectivity, whereas a primary amine derivative showed weaker potency and poor selectivity. nih.gov

Similarly, in the development of antimitotic agents based on the 2-aminobenzophenone (B122507) skeleton, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be critical for increased growth inhibitory activity. ncku.edu.tw

In the context of this compound, SAR studies would involve synthesizing a library of derivatives with systematic variations in the substituents on both the cyclobutane ring and the aminoethyl side chain. These derivatives would then be tested in various in vitro assays to determine their potency and selectivity against different biological targets. The data from these assays would then be used to build a comprehensive SAR model, guiding the design of future generations of more effective and selective compounds.

| Compound Series | Key Structural Feature | Impact on Activity |

| 2-Aminopyridine nNOS inhibitors | N,N-dimethylamino tail | Excellent potency and selectivity |

| 2-Aminopyridine nNOS inhibitors | Primary amine tail | Weaker potency and poor selectivity |

| 2-Aminobenzophenone antimitotic agents | Ortho-amino group on benzophenone ring | Increased growth inhibitory activity |

Conformational Flexibility and its Impact on Biological Recognition

There is no available research that specifically analyzes the conformational flexibility of the cyclobutane ring or the ethylamine (B1201723) side chain of this compound and how these dynamics might influence its binding to biological targets. The puckering of the cyclobutane ring and the rotational freedom around the C-C and C-N single bonds are expected to create a range of possible three-dimensional shapes (conformers). The specific conformer that is preferred for binding to a biological receptor or enzyme active site, known as the bioactive conformation, has not been determined. Such studies are crucial for understanding how the molecule is recognized and for designing more potent analogs, but this information is absent for this particular compound.

Role of Amine Basicity and Hydrogen Bonding in Target Engagement

While the principles of amine basicity and hydrogen bonding are well-established in chemistry, specific data relating to this compound is not available. The compound possesses two primary amine groups, which are expected to be basic and capable of acting as hydrogen bond donors. The lone pair of electrons on the nitrogen atoms can also act as hydrogen bond acceptors. The basicity (pKa) of these amine groups, which dictates their protonation state at physiological pH, has not been reported. This information is critical, as the charge of the molecule influences its solubility, cell permeability, and its ability to form ionic interactions with acidic residues (e.g., aspartate, glutamate) in a biological target. Without experimental data, any discussion of its hydrogen bonding patterns or the strength of its interactions remains purely speculative.

Methodologies for In Vitro Mechanistic Characterization

No published studies were found that employ common in vitro methods to characterize the mechanism of action or target engagement of this compound.

Biochemical and Biophysical Assays for Target Engagement and Pathway Modulation

There are no reports of this compound being tested in biochemical assays (such as enzyme inhibition or receptor binding assays) or biophysical assays (like surface plasmon resonance or isothermal titration calorimetry) to identify its biological targets or quantify its binding affinity. Consequently, there is no data on how it might modulate any biological pathways.

Co-Crystallographic and Solution-State Nuclear Magnetic Resonance (NMR) Studies of Ligand-Target Complexes

The scientific literature contains no instances of the three-dimensional structure of this compound being determined while bound to a biological target through methods like X-ray co-crystallography. Such studies provide definitive proof of a binding mode and reveal the precise atomic interactions between a ligand and its target. Similarly, no solution-state NMR studies, which can provide insights into ligand-target interactions and conformational changes in a solution environment, have been published for this compound.

Future Directions and Emerging Research Avenues for N 2 Aminoethyl Cyclobutanamine

Development of Novel and Sustainable Synthetic Methodologies

The advancement of N-(2-aminoethyl)cyclobutanamine applications is intrinsically linked to the development of efficient and sustainable methods for its synthesis. Current synthetic routes often rely on traditional, multi-step processes that may not be environmentally benign or economically scalable. Future research is anticipated to focus on several key areas to address these limitations.

A primary objective is the adoption of green chemistry principles. This includes the exploration of bio-based synthetic routes, which are gaining traction for the production of various diamines. nih.govacs.orgnih.gov The use of renewable feedstocks, such as those derived from biomass, presents a sustainable alternative to petroleum-based starting materials. acs.orgresearchgate.net Researchers are investigating the use of engineered microorganisms, like Escherichia coli or Corynebacterium glutamicum, to produce diamine precursors through fermentation processes. nih.govnih.gov Adapting these biocatalytic and metabolic engineering approaches could lead to the eco-friendly production of this compound. nih.gov

Furthermore, the development of novel catalytic systems is crucial. This could involve exploring metal-free catalysis or utilizing earth-abundant metal catalysts to minimize environmental impact. Electrochemical synthesis is another promising avenue, offering a sustainable and practical method for constructing diamine frameworks. researchgate.net The stereoselective synthesis of substituted cyclobutanes is an area of intense research, and applying these advanced methods will be critical for producing enantiomerically pure forms of this compound, which is often essential for pharmaceutical applications. nih.gov

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis/Metabolic Engineering | Uses renewable resources, environmentally friendly. nih.govresearchgate.net | Requires development of specific enzymatic pathways, optimization of microbial hosts. nih.gov |

| Green Catalysis | Reduces reliance on toxic or precious metal catalysts, improves atom economy. | Catalyst design and efficiency for specific cyclobutane (B1203170) synthesis. |

| Electrochemical Synthesis | Sustainable, high conversion rates, suitable for flow chemistry. researchgate.net | Substrate scope, control of selectivity. |

| Photochemical Reactions | Mild reaction conditions, unique reactivity patterns. | Control of stereochemistry, scalability. researchgate.net |

Exploration of Advanced Coordination Architectures and Catalytic Systems

The two amine groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The flexible ethylenediamine (B42938) backbone combined with the rigid cyclobutane scaffold can lead to the formation of unique metal complexes with novel geometries and properties.

Future research will likely explore the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) using this compound as a building block. The specific bite angle and conformational constraints imposed by the cyclobutane ring could result in materials with tailored porosity and functionality. These advanced architectures could find applications in gas storage, separation, and heterogeneous catalysis.

As a chiral ligand, enantiomerically pure this compound could be employed in asymmetric catalysis. The development of transition metal complexes incorporating this diamine could lead to highly selective catalysts for a variety of organic transformations, such as hydrogenations, C-C bond formations, and oxidations. The unique steric and electronic properties conferred by the ligand would be key to achieving high levels of enantioselectivity.

Integration into Hybrid and Multifunctional Materials with Tunable Properties

The integration of this compound into hybrid organic-inorganic materials is a promising research direction for creating advanced materials with tunable properties. researchgate.net These hybrid materials combine the advantages of both organic components (flexibility, functionality) and inorganic components (stability, conductivity).

One area of exploration is the development of pillared materials, where layers of an inorganic solid, such as metal sulfates, are linked by the diamine. researchgate.net The length and rigidity of the this compound linker would directly influence the interlayer spacing and, consequently, the material's properties. Such materials could be designed for applications in ion exchange, sensing, or as catalysts.

Another avenue is the creation of novel polymers. Diamines are fundamental monomers for producing polyamides and polyurethanes. researchgate.netacs.org By incorporating this compound into polymer backbones, researchers could develop materials with enhanced thermal stability, mechanical strength, or specific recognition capabilities due to the presence of the cyclobutane unit. These polymers could be useful as high-performance plastics, adhesives, or in biomedical applications. For instance, hybrid polyhydroxyurethanes have been synthesized using various diamines, demonstrating the potential for creating materials with desirable properties like water resistance. acs.org

Advanced Computational Modeling for Precise Structure-Function Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.govnih.gov For this compound, advanced computational modeling will be pivotal in several research areas.

DFT studies can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and improve yields. acs.org For example, understanding the energetics of intermediates and transition states in the formation of the cyclobutane ring can guide the rational design of more efficient synthetic routes. nih.govresearchgate.net

Furthermore, computational modeling can predict the structure and properties of materials incorporating this compound. This includes predicting the geometry of metal complexes, the pore structure of MOFs, and the mechanical properties of polymers. This predictive power accelerates the discovery of new materials by allowing researchers to screen a large number of potential structures computationally before committing to laboratory synthesis. This approach saves time and resources and enables a more targeted approach to materials design.

Table 2: Applications of Computational Modeling for this compound Research

| Research Area | Computational Technique | Insights Gained |

|---|---|---|

| Synthesis | DFT, Ab initio methods | Reaction mechanisms, transition state analysis, catalyst design. nih.govacs.org |

| Coordination Chemistry | Molecular Mechanics, DFT | Complex geometry, stability, electronic structure. |

| Materials Science | Molecular Dynamics, DFT | Polymer conformation, mechanical properties, MOF pore analysis. |

| Biological Activity | Molecular Docking, QSAR | Ligand-receptor interactions, prediction of bioactivity. |

Discovery of Unexplored Biological Interaction Mechanisms and Target Classes

The structural motifs present in this compound are found in various biologically active compounds. Amines are a fundamental class of organic compounds that include many essential biomolecules and synthetic drugs. ncert.nic.in The cyclobutane ring is a core structure in numerous natural products and bioactive molecules. researchgate.net This suggests that this compound and its derivatives could have interesting pharmacological properties.

Future research should focus on screening this compound and its analogues against a wide range of biological targets. The unique three-dimensional shape imposed by the cyclobutane ring could allow for highly specific interactions with protein binding pockets that are not accessible to more flexible or linear molecules. This could lead to the discovery of novel inhibitors or modulators of enzymes, receptors, or ion channels.

The diamine functionality also offers opportunities for derivatization, allowing for the creation of libraries of related compounds for high-throughput screening. For instance, N-aminoethyl cyclic amines have been investigated as scaffolds for novel IP agonists in drug discovery programs. mdpi.com By exploring the structure-activity relationships of these derivatives, researchers may identify new classes of therapeutic agents for a variety of diseases. The field of medicinal chemistry continuously seeks novel scaffolds, and the unique combination of a strained ring and a flexible linker in this compound makes it a compelling candidate for exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-aminoethyl)cyclobutanamine, and how can purity be optimized?

- Answer: A viable synthetic route involves coupling cyclobutanamine with 2-aminoethyl groups via amide or urea linkages, adapted from morpholine-based RNA analog synthesis methods . Purity optimization can be achieved through column chromatography (e.g., silica gel) or recrystallization in polar aprotic solvents. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical for verifying structural integrity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming amine and cyclobutane proton environments. Fourier-transform infrared spectroscopy (FTIR) can validate primary amine (-NH) and cyclobutane ring vibrations. High-performance liquid chromatography (HPLC) with UV detection at 220–260 nm is recommended for purity assessment, with mobile phases like acetonitrile/water (0.1% TFA) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician. Store in airtight containers under inert gas (e.g., N) to prevent oxidation .

Advanced Research Questions

Q. How does this compound interact with nucleic acids, and what experimental designs validate these interactions?

- Answer: The compound’s aminoethyl group may facilitate binding to DNA/RNA via electrostatic interactions, akin to peptide nucleic acid (PNA) hybridization . Design electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) to measure binding kinetics. For specificity, compare binding to mismatched vs. complementary sequences .

Q. What contradictions exist in thermal stability data for this compound under varying experimental conditions?

- Answer: Thermal gravimetric analysis (TGA) of structurally similar amines (e.g., N-(2-aminoethyl)-oleamide) shows sharp decomposition at ~300°C . However, discrepancies may arise due to heating rates (e.g., 5°C/min vs. 10°C/min) or atmospheric conditions (N vs. air). Resolve inconsistencies by standardizing TGA protocols and correlating with differential scanning calorimetry (DSC) endothermic peaks .

Q. How does backbone modification in this compound affect its binding affinity compared to morpholine-based analogs?

- Answer: The cyclobutane ring’s strain may enhance rigidity, potentially improving binding specificity but reducing conformational adaptability. Conduct comparative studies using isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) for both compounds binding to target nucleic acids .

Q. What methodological approaches resolve mesophasic transitions observed in this compound-containing gels?

- Answer: Synchrotron X-ray scattering or polarized optical microscopy can identify smectic or nematic phases in gels. Correlate these with DSC thermograms to map phase transitions (e.g., gel-to-liquid crystalline) and optimize gelator concentrations for stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.